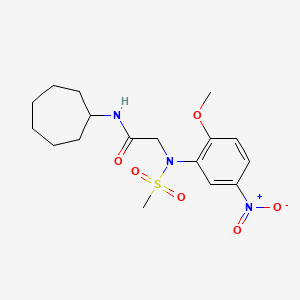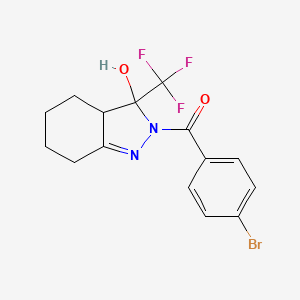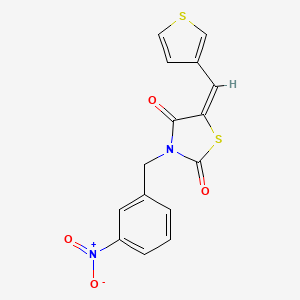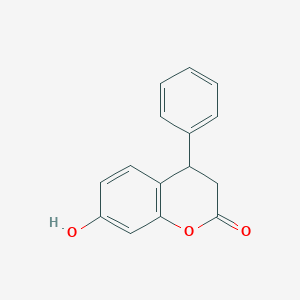
N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide
説明
N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide, also known as MOC-S, is a chemical compound that belongs to the family of chromene derivatives. It has gained attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide involves its ability to interact with various cellular targets, including enzymes and receptors. In cancer cells, N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide induces apoptosis by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. Inflammation is also reduced by N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide through the inhibition of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines. In Alzheimer's disease, N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide inhibits the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide inhibits cell proliferation by inducing G1 cell cycle arrest and reducing the expression of cyclin-dependent kinases. Additionally, N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide has been found to reduce the levels of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and cell death. In inflammation, N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide suppresses the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and reduces the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In Alzheimer's disease, N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide increases the levels of acetylcholine, leading to an improvement in cognitive function.
実験室実験の利点と制限
N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity through recrystallization. Additionally, N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide has been extensively studied, and its mechanisms of action are well understood. However, there are also some limitations to using N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide has not been extensively tested in animal models, and its safety profile has not been fully established.
将来の方向性
There are several future directions for the study of N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide. Firstly, further research is needed to establish its safety profile, particularly in animal models. Additionally, the potential therapeutic applications of N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide in other diseases, such as diabetes and cardiovascular disease, should be explored. Furthermore, the development of more water-soluble derivatives of N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide could improve its efficacy in vivo. Finally, the use of N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide in combination with other drugs could enhance its therapeutic potential in cancer and other diseases.
科学的研究の応用
N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and reducing the activity of inflammatory enzymes. Furthermore, N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide has shown promising results in the treatment of neurological disorders, such as Alzheimer's disease, by inhibiting the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-oxochromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-21-13-5-3-12(4-6-13)17-23(19,20)14-7-8-15-11(10-14)2-9-16(18)22-15/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSFZXQMLPKPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198746 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methoxyphenyl)-2-oxo-2H-chromene-6-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B5130019.png)



![methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5130059.png)
![5-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5130064.png)
![N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5130073.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-methylbenzene](/img/structure/B5130083.png)
![1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5130095.png)
![ethyl 5-[(anilinocarbonothioyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B5130108.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5130112.png)

